molecular formula C18H13N5OS B5550115 10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one

10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one

Cat. No. B5550115
M. Wt: 347.4 g/mol
InChI Key: GAQNXCACPXHMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of phthalic anhydride with appropriate hydrazides. This synthesis leads to the formation of polyheterocycles containing the pyrimido[2,1-a]phthalazine system, which includes the specific compound (Santagati, Santagati & Russo, 1991).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a fused ring system, which is a common feature in many biologically active compounds. The presence of multiple rings and heteroatoms contributes to the compound's potential for interactions with various biological targets. However, specific details on the molecular structure of this compound are not provided in the available literature.

Chemical Reactions and Properties

This compound, as part of the tetrahydrobenzothieno and triazolopyrimidine derivatives, exhibits properties that make it a candidate for antimicrobial activities. These properties are largely due to the nature of the fused ring system and the presence of nitrogen atoms in the heterocyclic rings (Soliman et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Polycyclic Systems : Research has demonstrated the synthesis of new polyheterocycles containing the pyrimido[2,1-a]phthalazine system, including the compound , via condensation of phthalic anhydride with appropriate hydrazides (Santagati, Santagati, & Russo, 1991).
  • Heteroaromatization Studies : Further studies involved heteroaromatization with 4-Hydroxycoumarin leading to the synthesis of various heterocyclic derivatives, including those related to the compound in focus (El-Agrody et al., 2001).
  • Antimicrobial Potential : Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, related structurally to the compound, have been synthesized and tested for antimicrobial activity, showing significant results against certain pathogens (Soliman et al., 2009).

Chemical Interactions and Properties

  • Enaminones Reactions : Investigations into the reactions of enaminones with aminoheterocycles have provided insights into the synthesis of azolopyrimidines and related compounds, contributing to the understanding of chemical interactions involving similar structures (Almazroa, Elnagdi, & El‐Din, 2004).
  • One-Pot, Three-Component Synthesis : Research has developed a simple and efficient method for synthesizing 2H-indazolo[2,1-b]phthalazine-triones derivatives, highlighting the potential for streamlined synthetic routes involving the compound of interest (Sayyafi et al., 2008).

Potential Applications and Activities

  • Analgesic Activity : Some studies have focused on the synthesis and testing of new pyrazoles and triazoles bearing a phthalazine moiety for their analgesic activity, indicating the therapeutic potential of compounds with similar structures (Saad, Osman, & Moustafa, 2011).
  • Electronic Aspects : Investigations into tetrahydrobenzothienopyrimidine derivatives have discussed their crystal and molecular structures, providing insights into the electronic aspects and aromaticity of such compounds, which could inform their functional applications (Gajda et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clearly documented in the available literature. It may have potential biological activities that need to be explored .

Safety and Hazards

The safety and hazards associated with this compound are not clearly documented in the available literature. It is recommended to handle it with appropriate safety measures until more information is available .

properties

IUPAC Name

16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18-14-12-7-3-4-8-13(12)25-17(14)20-15-10-5-1-2-6-11(10)16-21-19-9-22(16)23(15)18/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQNXCACPXHMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C6=NN=CN6N4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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